Undeca-1,5-dien-4-yl acetate
Description
1,5-Undecadien-4-ol, acetate is an unsaturated acetate ester derived from 1,5-undecadien-4-ol, featuring an 11-carbon chain with double bonds at positions 1 and 5 and an acetylated hydroxyl group at position 4. The acetate group enhances lipophilicity and stability compared to the parent alcohol, influencing its volatility and solubility profile.
Properties
CAS No. |
64677-48-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(5E)-undeca-1,5-dien-4-yl] acetate |
InChI |
InChI=1S/C13H22O2/c1-4-6-7-8-9-11-13(10-5-2)15-12(3)14/h5,9,11,13H,2,4,6-8,10H2,1,3H3/b11-9+ |
InChI Key |
ZONKUAQAAHCPFG-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCC/C=C/C(CC=C)OC(=O)C |
Canonical SMILES |
CCCCCC=CC(CC=C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Undecadien-4-ol, acetate can be synthesized through various synthetic routes. One common method involves the esterification of 1,5-Undecadien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of 1,5-Undecadien-4-ol, acetate often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The raw materials are mixed in precise proportions, and the reaction is carefully monitored to maintain optimal conditions. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Hydrolysis and Saponification
The acetate ester undergoes hydrolysis in acidic or basic conditions to regenerate the parent alcohol.
Acidic Hydrolysis
In the presence of mineral acids (e.g., H₂SO₄):
Basic Hydrolysis (Saponification)
Reaction with alkalis (e.g., NaOH):
Subsequent acidification yields 1,5-undecadien-4-ol.
Iridium-Catalyzed Allylic Substitution
In the presence of iridium catalysts (e.g., [Ir(cod)Cl]₂), 1,5-undecadien-4-ol, acetate may participate in allylic substitution reactions. For example:
| Catalyst System | Conditions | Yield | Product | Reference |
|---|---|---|---|---|
| [Ir(cod)Cl]₂, (R)-Cl,MeO-BIPHEP | 100°C, THF, 20 hr | 91% | Chiral allylic alcohol derivatives |
This method is critical for installing stereocenters in complex organic syntheses.
Stability and Decomposition
Scientific Research Applications
1,5-Undecadien-4-ol, acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Undecadien-4-ol, acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Comparison with Similar Compounds
5,9-Undecadien-1-ol,2,6,10-trimethyl-, (5E)-
- Molecular Formula : C₁₄H₂₆O
- Molecular Weight : 210.36 g/mol
- Functional Groups : Terminal alcohol (-OH), methyl branches at positions 2, 6, and 10, conjugated double bonds at 5 and 9 (E-configuration).
- Key Properties : Higher molecular weight and branching reduce volatility compared to linear analogs. The hydroxyl group increases polarity, but methyl groups enhance hydrophobicity.
- Applications: Likely used in fragrances or pheromone synthesis due to its structural similarity to terpenoids.
- Contrast with Target Compound : The target compound lacks methyl branching and features an acetate ester instead of a hydroxyl group, improving stability and reducing reactivity. Its linear structure may increase volatility .
Vinyl Acetate
- Molecular Formula : C₄H₆O₂
- Molecular Weight : 86.09 g/mol
- Functional Groups : Vinyl group (CH₂=CH-) and acetate ester.
- Key Properties : Highly reactive due to the vinyl group, enabling polymerization into polyvinyl acetate (PVA). Low boiling point (72°C) and high flammability.
- Applications: Industrial monomer for adhesives, paints, and plastics.
- Its higher molecular weight (≈210 g/mol) increases boiling point and reduces flammability .
Megestrol Acetate
- Molecular Formula : C₂₄H₃₂O₄
- Molecular Weight : 384.51 g/mol
- Functional Groups : Steroid backbone with acetate ester and ketone groups.
- Key Properties : Low water solubility, high bioavailability due to lipophilic structure.
- Applications : Pharmaceutical agent for hormone therapy and appetite stimulation.
- Contrast with Target Compound : The target compound lacks a steroid framework and is smaller, limiting therapeutic applications. However, both share acetate esters, which enhance metabolic stability .
1,5-Pentanediol
- Molecular Formula : C₅H₁₂O₂
- Molecular Weight : 104.15 g/mol
- Functional Groups : Two hydroxyl groups at positions 1 and 5.
- Key Properties : High water solubility (due to diol structure) and hygroscopicity.
- Applications : Solvent and intermediate in polymer synthesis.
- Contrast with Target Compound : The diol’s polarity contrasts with the target’s lipophilic acetate ester. The target’s larger size and unsaturation reduce water solubility but enhance compatibility with organic matrices .
Comparative Data Table
Research Findings and Trends
- Reactivity : The target compound’s isolated double bonds may undergo oxidation or hydrogenation, whereas vinyl acetate’s conjugated system favors polymerization.
- Stability : Acetate esters (e.g., megestrol acetate) generally exhibit longer shelf lives than alcohols due to reduced susceptibility to oxidation .
- Industrial Relevance : Linear unsaturated esters like 1,5-undecadien-4-ol, acetate are understudied but hold promise as green solvents or fragrance components due to biodegradability .
Q & A
Q. What are the standard synthetic routes for 1,5-undecadien-4-ol, acetate, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via acetylation of 1,5-undecadien-4-ol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Reaction conditions such as temperature (20–60°C), solvent polarity, and stoichiometric ratios significantly impact yield. For example, excess acetic anhydride in dichloromethane at 40°C typically yields >80% product. Parallel purification via column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended .
Q. Which analytical techniques are most effective for characterizing 1,5-undecadien-4-ol, acetate?
- Methodological Answer:
- IR Spectroscopy : Detect ester carbonyl stretching (~1740 cm⁻¹) and unsaturated C-H stretches (~3100 cm⁻¹) .
- NMR : Use -NMR to identify allylic protons (δ 4.8–5.5 ppm) and acetate methyl groups (δ 2.0–2.1 ppm). -NMR confirms the ester carbonyl (δ 170–175 ppm) .
- GC-MS : Quantify purity and identify fragmentation patterns (e.g., m/z 196 for the acetate moiety) .
Q. What safety protocols are critical when handling 1,5-undecadien-4-ol, acetate in the lab?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks. Work under a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer: Discrepancies in NMR/IR data often arise from impurities or stereoisomerism. Strategies include:
- Repurify the compound using preparative HPLC.
- Perform 2D NMR (COSY, HSQC) to confirm coupling between allylic protons and acetate groups.
- Compare experimental data with computational predictions (e.g., DFT-based IR simulations) .
Q. What experimental design considerations optimize the stability of 1,5-undecadien-4-ol, acetate under varying pH and temperature?
- Methodological Answer:
- Stability Assay : Incubate the compound in buffers (pH 3–9) at 25–60°C. Monitor degradation via HPLC every 24 hours.
- Findings : The compound is most stable at pH 5–6 (acetate buffer) and ≤30°C. Degradation products include 1,5-undecadien-4-ol and acetic acid .
- Recommendations : Use sodium acetate buffer (pH 5.5) for in vitro studies to minimize hydrolysis .
Q. How can computational modeling predict the reactivity of 1,5-undecadien-4-ol, acetate in catalytic systems?
- Methodological Answer:
- DFT Calculations : Model the electron density of the diene and acetate groups to predict regioselectivity in Diels-Alder reactions.
- Software : Gaussian or ORCA with B3LYP/6-31G* basis set.
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies mitigate challenges in synthesizing stereoisomerically pure 1,5-undecadien-4-ol, acetate?
- Methodological Answer:
- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen’s catalyst to control stereochemistry.
- Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) for enantiomer separation.
- Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral HPLC .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP)?
- Methodological Answer:
- Experimental logP : Measure using shake-flask method (octanol/water) with HPLC quantification.
- Theoretical logP : Calculate via software (e.g., ChemAxon).
- Resolution : Discrepancies >0.5 units suggest unaccounted solvent interactions. Adjust calculations by incorporating solvation free energy data .
Methodological Tables
Q. Table 1: Key Spectral Peaks for 1,5-Undecadien-4-ol, Acetate
| Technique | Key Peaks | Interpretation | Reference |
|---|---|---|---|
| IR | 1740 cm⁻¹, 3100 cm⁻¹ | Ester C=O, alkene C-H | |
| -NMR | δ 2.05 (s, 3H), δ 5.2–5.4 (m, 2H) | Acetate CH₃, allylic protons | |
| GC-MS | m/z 196 (base peak) | Acetate fragment |
Q. Table 2: Stability of 1,5-Undecadien-4-ol, Acetate Under Variable Conditions
| pH | Temperature (°C) | Degradation Rate (%/day) | Major Degradation Product |
|---|---|---|---|
| 3 | 25 | 2.1 | 1,5-Undecadien-4-ol |
| 5.5 | 25 | 0.3 | None |
| 9 | 40 | 8.7 | Acetic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
